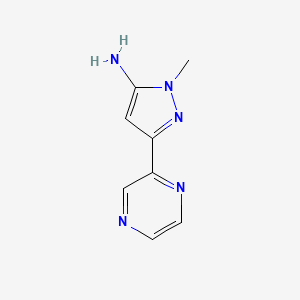
1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a pyrazinyl group and a methyl group
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects . For instance, some pyrazole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
For example, pyrazole derivatives have shown to inhibit the cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Pharmacokinetics
The molecular weight of this compound is 20419 , which is within the optimal range for oral bioavailability in drug discovery.
Result of Action
Similar compounds, such as pyrazole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Análisis Bioquímico
Biochemical Properties
1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various kinases, including the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain . The interaction with VEGFR2 suggests potential kinase inhibitory activity, which could be relevant in the context of cancer treatment. Additionally, this compound may form hydrogen bonds and π-π interactions with other biomolecules, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, thereby impacting nerve pulse transmission and potentially leading to behavioral changes . Furthermore, this compound has been linked to oxidative stress responses, which can alter cellular components and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific kinase domains, such as VEGFR2, inhibiting their activity and thus affecting downstream signaling pathways . This inhibition can lead to reduced angiogenesis, which is crucial in cancer therapy. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with other biomolecules enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as kinase inhibition and modulation of oxidative stress responses . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased oxidative damage . These dosage-dependent effects highlight the importance of determining optimal therapeutic windows for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic settings.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interactions with specific biomolecules and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of pyrazin-2-ylamine with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyrazin-2-ylamine and 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrazine-2-carboxylic acid and its derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has found applications in various scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde and pyrrolopyrazine derivatives. its unique substitution pattern and functional groups contribute to its distinct properties and applications. These similarities and differences highlight the compound's uniqueness and potential advantages in various applications.
Propiedades
IUPAC Name |
2-methyl-5-pyrazin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(9)4-6(12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRBXKCRUGPGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



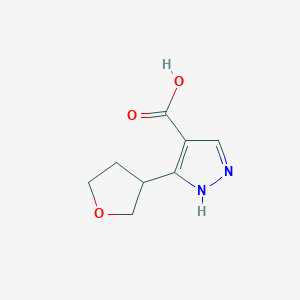
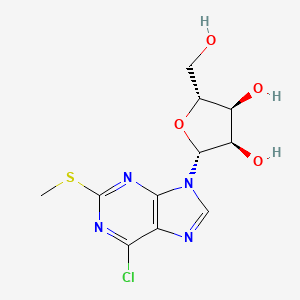
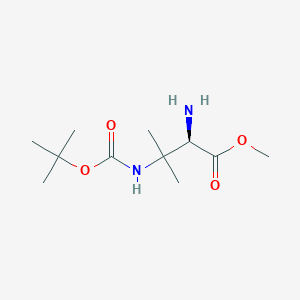
![[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B1433667.png)
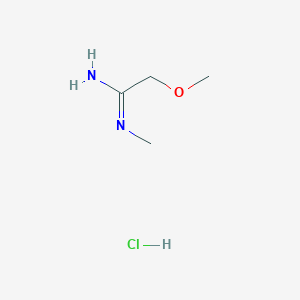
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)


![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)

![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)
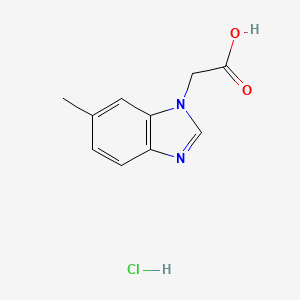
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)
